1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane
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Overview
Description
1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two distinct ring systems, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane involves multiple steps, typically starting with the formation of the pyrrole ring followed by the construction of the spirocyclic system. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization reactions to form the spiro linkage.
Reagents and Conditions: Typical reagents include isopropylamine and various catalysts under controlled temperature and pressure conditions.
Industrial Production: Industrial methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane can be compared with other spirocyclic compounds:
Similar Compounds: Examples include 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane and 1-(propan-2-yl)-2-azaspiro[3.4]octane
Uniqueness: Its unique structure and reactivity profile make it distinct, offering specific advantages in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential for future developments.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(1-propan-2-ylpyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C13H20N2O/c1-10(2)15-5-3-11(7-15)12-13(8-14-12)4-6-16-9-13/h3,5,7,10,12,14H,4,6,8-9H2,1-2H3 |
InChI Key |
KPEZWJHBOSQLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=C1)C2C3(CCOC3)CN2 |
Origin of Product |
United States |
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